molecular formula C17H25Cl2N5O3 B13463900 N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride

N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride

Cat. No.: B13463900
M. Wt: 418.3 g/mol
InChI Key: PCVAUSLSOSZZHT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride involves several steps, including peptide coupling reactions and reductive amination. One common synthetic route involves the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with tert-butyl (4-aminobutyl)carbamate in the presence of N,N-diisopropylethylamine (DIPEA) and dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described above. The process may include additional purification steps such as column chromatography to obtain the desired product in high purity .

Biological Activity

N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and immunomodulation. This article synthesizes available research findings, highlighting its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Dioxopiperidine moiety : This part enhances receptor binding and selectivity.
  • Piperazine ring : Known for its role in various pharmacological activities.
  • Aromatic phenyl group : Contributes to the compound's lipophilicity and interaction with biological targets.
PropertyValue
Molecular FormulaC₁₅H₁₈Cl₂N₄O₂
Molecular Weight357.24 g/mol
SolubilitySoluble in DMSO, water
Melting PointNot specified

Antiproliferative Effects

Research has demonstrated that derivatives of the dioxopiperidine group exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound showed an IC50 value of 2.25 µM against NCI-H929 cells, comparable to established treatments like lenalidomide . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: NCI-H929 Cell Line

In a study evaluating the effects on the NCI-H929 multiple myeloma cell line:

  • Apoptosis Induction : The compound induced apoptosis in a dose-dependent manner, with early apoptotic events increasing significantly at higher concentrations (from 6.0% to 34.6% at 5 µM) compared to control .
  • Cell Cycle Analysis : A notable G0/G1 phase arrest was observed, indicating a halt in cellular proliferation .

Immunomodulatory Activity

The compound also exhibits immunomodulatory properties by inhibiting TNF-α production in LPS-stimulated human peripheral blood mononuclear cells (PBMCs). The IC50 value for TNF-α inhibition was reported at 0.76 µM, showcasing its potential as an immunotherapeutic agent .

Toxicity Profile

Toxicity assessments indicated that the compound displayed minimal toxicity at concentrations up to 20 µM on normal PBMCs, suggesting a favorable safety profile compared to traditional chemotherapeutics like lenalidomide .

The biological activity of this compound is primarily attributed to:

  • Caspase Activation : Induction of apoptosis through caspase pathways.
  • Cell Cycle Modulation : Arresting cells in the G0/G1 phase prevents further division.
  • Cytokine Inhibition : Reducing pro-inflammatory cytokines like TNF-α enhances its therapeutic potential in inflammatory conditions.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectIC50 Value
AntiproliferativeInduces apoptosis2.25 µM
ImmunomodulatoryTNF-α inhibition0.76 µM
ToxicityMinimal at 20 µM-

Properties

Molecular Formula

C17H25Cl2N5O3

Molecular Weight

418.3 g/mol

IUPAC Name

N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]-2-piperazin-1-ylacetamide;dihydrochloride

InChI

InChI=1S/C17H23N5O3.2ClH/c23-15-5-4-14(17(25)21-15)19-12-2-1-3-13(10-12)20-16(24)11-22-8-6-18-7-9-22;;/h1-3,10,14,18-19H,4-9,11H2,(H,20,24)(H,21,23,25);2*1H

InChI Key

PCVAUSLSOSZZHT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1NC2=CC(=CC=C2)NC(=O)CN3CCNCC3.Cl.Cl

Origin of Product

United States

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